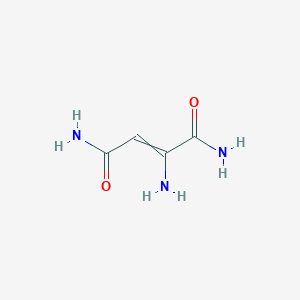

2-Amino-2-butenediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies, including the addition of secondary amines to bis(acrylate ester) leading to the formation of poly(β-aminoesters) with significant yields and molecular weights. These polymers show interesting degradation kinetics in different pH conditions, suggesting a base for further exploration in related compounds synthesis (Lynn & Langer, 2000).

Molecular Structure Analysis

Research on molecular structures often includes X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within a molecule. Studies have detailed the structure of various complexes involving amino and ethylenediamine ligands, indicating the importance of structural analysis in understanding the behavior and reactivity of such compounds (Mei et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-2-butenediamide derivatives highlight the compound's versatility. For instance, the catalytic activities of N-Zn, N-Cu complexes with amino and ethylenediamine ligands in the Henry reaction demonstrate the functional utility of these compounds in organic synthesis, showcasing high yields under optimum conditions (Mei et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding how 2-Amino-2-butenediamide and its derivatives can be used in various applications. Research on similar compounds, like ethyl N-[(2-Boc-amino)ethyl]glycinate, highlights methodologies for improving synthesis and handling, which are pertinent for managing physical properties (Viirre & Hudson, 2003).

Wissenschaftliche Forschungsanwendungen

Electrochemiluminescence (ECL) Activity : Amines, including those similar to 2-Amino-2-butenediamide, show promising electrochemiluminescence activity, useful in chemical sensing and analytical applications. For instance, N-butyldiethanolamine demonstrates higher ECL effectiveness than similar compounds at gold and platinum electrodes (Han et al., 2010).

Inhibition of Cholinesterase Enzymes : 2-Amino-2-butenediamide analogues show potential as inhibitors of cholinesterase enzymes. This is significant for the treatment of diseases like Alzheimer's, as these compounds can effectively inhibit enzymes related to the disease (Koca et al., 2015).

Antitumor Activity : Platinum(II) complexes of amino-cyclodextrin, which include compounds structurally similar to 2-Amino-2-butenediamide, have been synthesized for potential antitumor applications. However, these complexes show only marginal activity in vivo against certain types of tumors (Matsumoto et al., 1998).

Antibacterial and Anticancer Properties : Certain amino compounds, including analogs of 2-Amino-2-butenediamide, have shown potent antibacterial and anticancer effects, particularly against specific strains of bacteria and cancer cells in mice models (Abdelwahab et al., 2019).

Fluorescent Probes for Medical Diagnosis : Compounds like 2-Amino-2-butenediamide have been utilized in the development of fluorescent probes for diagnosing medical conditions. For instance, a study reported a novel recognition reaction using 2-aminoacetamide, demonstrating its utility in detecting physiological concentrations of certain compounds in living cells (Wang et al., 2019).

Antifungal Agents and Chitin Synthase Inhibitors : Certain derivatives containing butenediamide fragments have shown promise as antifungal agents and chitin synthase inhibitors. This indicates their potential use in agricultural or pharmaceutical applications (Li et al., 2020).

SO2 Removal in Environmental Applications : Studies have shown that amino acid salt solutions, including compounds similar to 2-Amino-2-butenediamide, can effectively remove SO2 from simulated flue gas, suggesting their potential application in environmental pollution control (Rahmani et al., 2015).

Enhancing Nitrogen Metabolism in Agriculture : Amino acids, including those similar to 2-Amino-2-butenediamide, have been found to improve nitrogen metabolism and productivity in soybean crops. This suggests potential agricultural applications in enhancing crop yield (Teixeira et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-aminobut-2-enediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYHPLMZKVZJII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)N)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695905 |

Source

|

| Record name | 2-Aminobut-2-enediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobut-2-enediamide | |

CAS RN |

18486-76-5 |

Source

|

| Record name | 2-Aminobut-2-enediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

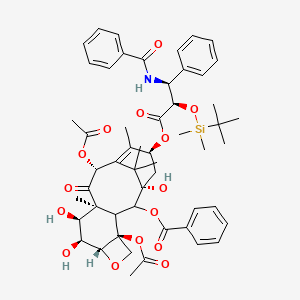

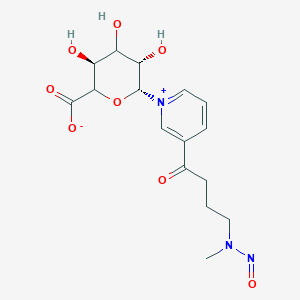

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

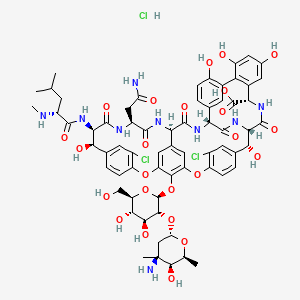

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

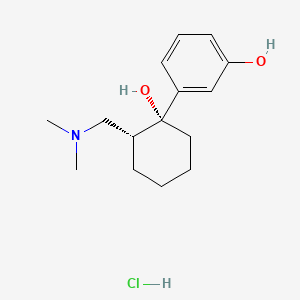

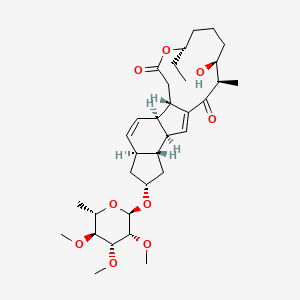

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

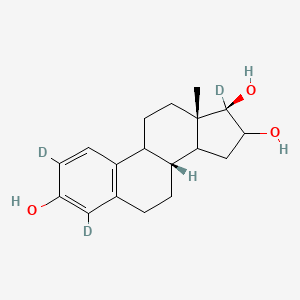

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)